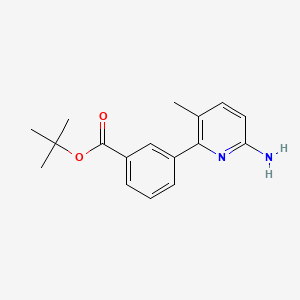

tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

Descripción general

Descripción

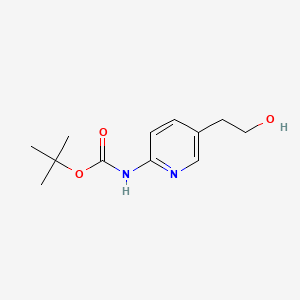

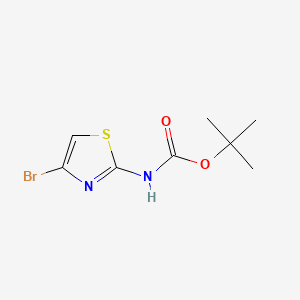

“tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate” is a chemical compound with the CAS Number: 1083057-14-0. It has a molecular weight of 284.36 . The compound is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

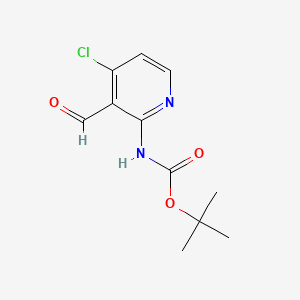

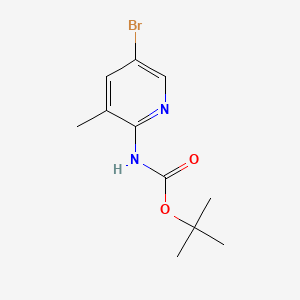

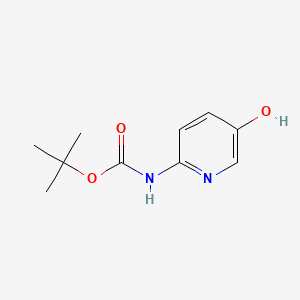

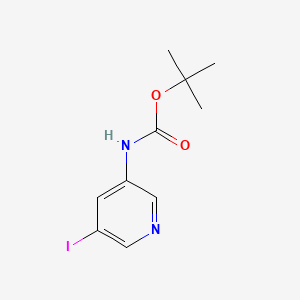

Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H20N2O2/c1-11-8-9-14 (18)19-15 (11)12-6-5-7-13 (10-12)16 (20)21-17 (2,3)4/h5-10H,1-4H3, (H2,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

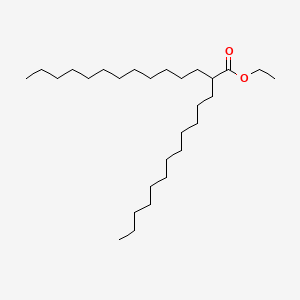

This compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has inhibitory effects on CYP1A2 and CYP2C19 . The compound has a Log Po/w (iLOGP) of 2.92, indicating its lipophilicity . Its water solubility is 0.0371 mg/ml .Aplicaciones Científicas De Investigación

Applications in Asymmetric Synthesis : Csatayová et al. (2011) demonstrated the use of related tert-butyl compounds in highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines. This was applied to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, showcasing its potential in complex organic syntheses (Csatayová et al., 2011).

Histamine H4 Receptor Ligands : Altenbach et al. (2008) focused on the synthesis of a series of 2-aminopyrimidines as ligands of the histamine H4 receptor. This includes variations of tert-butyl structures to optimize potency, demonstrating its relevance in medicinal chemistry, particularly for anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).

Synthesis of Cryptophycin-24 (Arenastatin A) : Eggen et al. (2000) reported efficient protocols for synthesizing a major component of cryptophycins, using tert-butyl compounds. This is significant for the synthesis of cryptophycin-24, a compound with potential applications in cancer treatment (Eggen et al., 2000).

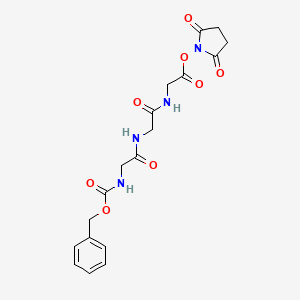

Intermediate in mTOR Targeted PROTAC Molecule Synthesis : Zhang et al. (2022) synthesized tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy) propionate as an intermediate in the synthesis of a target mTOR targeted PROTAC molecule, highlighting its role in targeted drug development (Zhang et al., 2022).

Mechanistic Studies in Organic Chemistry : Xue and Silverman (2010) reported a tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, indicating the importance of tert-butyl compounds in understanding complex reactions in organic chemistry (Xue & Silverman, 2010).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-8-9-14(18)19-15(11)12-6-5-7-13(10-12)16(20)21-17(2,3)4/h5-10H,1-4H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGNTHQZYZRDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670429 | |

| Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083057-14-0 | |

| Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083057-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(6-amino-3-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083057140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592144.png)